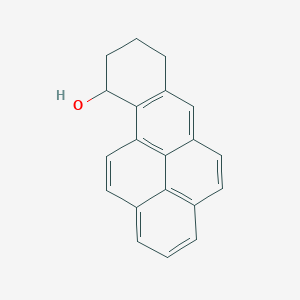

10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene, also known as 10-OH-B[a]P, is a potent mutagenic and carcinogenic compound found in cigarette smoke, diesel exhaust, and grilled or charred food. Due to its harmful effects on human health, there has been a growing interest in understanding its synthesis, mechanism of action, and physiological effects.

Mechanism of Action

10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P exerts its harmful effects through the formation of DNA adducts, which are covalent bonds between the compound and DNA. These adducts can cause mutations and alter gene expression, leading to the development of cancer. Additionally, 10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P can activate several signaling pathways involved in inflammation and oxidative stress, which can further contribute to the development of cancer.

Biochemical and Physiological Effects:

10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P has been shown to have several biochemical and physiological effects on the body. It can induce oxidative stress, inflammation, and DNA damage, leading to cellular dysfunction and death. Additionally, it can alter gene expression, leading to changes in cell proliferation and differentiation. These effects can contribute to the development of cancer and other diseases.

Advantages and Limitations for Lab Experiments

10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P is a useful tool for studying the mechanisms of carcinogenesis and DNA damage. It can be used to induce DNA adducts in vitro and in vivo, allowing researchers to study the effects of DNA damage on cellular processes. However, its mutagenic and carcinogenic properties also pose a risk to researchers, and precautions must be taken to ensure safe handling and disposal of the compound.

Future Directions

There are several future directions for research on 10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P. One area of interest is the development of biomarkers for exposure to the compound, which could aid in the early detection and prevention of cancer. Additionally, researchers are exploring the use of antioxidants and other compounds to mitigate the harmful effects of 10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P. Finally, there is a need for further research on the mechanisms of action of 10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P, which could lead to the development of targeted therapies for cancer and other diseases.

Synthesis Methods

10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P is synthesized through the metabolic activation of benzo[a]pyrene (B[a]P), a polycyclic aromatic hydrocarbon (PAH) found in environmental pollutants and tobacco smoke. The activation process involves the oxidation of B[a]P by cytochrome P450 enzymes in the liver, which converts it into several intermediates, including 10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P.

Scientific Research Applications

10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene[a]P has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell types, including lung, liver, and bladder cells. Moreover, it has been implicated in the development of several types of cancer, including lung, bladder, and breast cancer.

properties

CAS RN |

17573-24-9 |

|---|---|

Product Name |

10-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene |

Molecular Formula |

C20H16O |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

7,8,9,10-tetrahydrobenzo[a]pyren-10-ol |

InChI |

InChI=1S/C20H16O/c21-17-6-2-5-14-11-15-8-7-12-3-1-4-13-9-10-16(19(14)17)20(15)18(12)13/h1,3-4,7-11,17,21H,2,5-6H2 |

InChI Key |

VEFFVGHBCVMXOT-UHFFFAOYSA-N |

SMILES |

C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |

Canonical SMILES |

C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |

synonyms |

10-HTBP 10-hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)